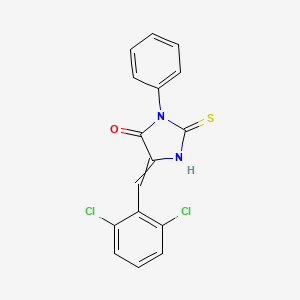

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Übersicht

Beschreibung

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The specific nature of these interactions and the resulting changes are subject to ongoing research .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that the compound can induce changes in cellular processes, potentially leading to various biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biologische Aktivität

The compound (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS Number: 404846-05-5) is a member of the imidazole family, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant research findings and data.

- Molecular Formula : C₁₆H₁₀Cl₂N₂OS

- Molar Mass : 349.23 g/mol

- Hazard Class : Irritant

Antitumor Activity

Recent studies have highlighted the antitumor potential of various imidazole derivatives, including the compound . The biological activity of this compound has been evaluated using different cancer cell lines, notably human lung cancer cell lines such as A549, HCC827, and NCI-H358.

Research Findings

- Cell Viability Assays : The compound was subjected to MTS cytotoxicity assays to determine its effect on cancer cell proliferation. Results indicated that:

- 3D Cell Culture Systems : The efficacy of the compound was further assessed using 3D culture models, which more accurately reflect in vivo conditions. The results showed:

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been explored. Testing was conducted against both Gram-positive and Gram-negative bacteria.

Testing Results

- Microdilution Assays : The compound was evaluated against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) using broth microdilution methods.

- Results indicated varying degrees of inhibition, although specific IC50 values were not disclosed in the available literature.

Summary of Biological Activities

| Activity Type | Target Cell Line/Organism | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | A549 | 2.12 | High cytotoxicity |

| Antitumor | NCI-H358 | 4.01 | Significant proliferation inhibition |

| Antitumor | HCC827 | 5.13 | Moderate cytotoxicity |

| Antimicrobial | E. coli | TBD | Variable inhibition |

| Antimicrobial | S. aureus | TBD | Variable inhibition |

Study on Antitumor Effects

A study published in August 2021 evaluated several imidazole derivatives for their antitumor properties. The findings indicated that compounds similar to This compound demonstrated significant cytotoxicity against multiple lung cancer cell lines .

Implications for Drug Development

The promising results regarding the antitumor activity suggest that further optimization of the chemical structure could enhance selectivity and reduce toxicity towards normal cells like MRC-5 lung fibroblasts . This highlights the need for continued research into structure-activity relationships (SAR) to improve therapeutic indices.

Wissenschaftliche Forschungsanwendungen

Biological Activities

DCBMI has been studied for its diverse biological activities, particularly in the fields of pharmacology and biochemistry:

- Antimicrobial Activity : Research indicates that DCBMI exhibits antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at combating oxidative damage in diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that DCBMI may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory conditions.

Medicinal Chemistry Applications

DCBMI's unique structure makes it a candidate for drug development:

- Lead Compound for Drug Design : DCBMI can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Modifications to its structure could lead to compounds with improved efficacy and reduced toxicity.

- Targeting Specific Diseases : Given its biological activities, DCBMI derivatives could be explored for targeting specific diseases such as bacterial infections, cancer, and inflammatory disorders.

Materials Science Applications

Beyond medicinal chemistry, DCBMI has potential applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its thiol group may facilitate cross-linking reactions, leading to stronger materials.

- Nanotechnology : DCBMI could be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to interact with biological systems makes it suitable for targeted delivery applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DCBMI against several gram-positive and gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at low concentrations of the compound, indicating its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of DCBMI using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The findings revealed that DCBMI effectively reduced the concentration of free radicals, suggesting its role as a potential therapeutic agent in oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

5-[(2,6-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHCDZYSQJKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.